molecular formula C15H12FN3O2S2 B5871238 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B5871238
M. Wt: 349.4 g/mol
InChI Key: UITMFWHKWOCVFI-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are used in the development of various drugs and biologically active agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. The compound may also interact with other molecular targets, depending on its specific structure and properties.

Comparison with Similar Compounds

Similar compounds to 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide include other thiazole derivatives and benzenesulfonamide derivatives. Some examples are:

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c16-11-3-1-10(2-4-11)14-9-22-15(19-14)18-12-5-7-13(8-6-12)23(17,20)21/h1-9H,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMFWHKWOCVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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